molecular formula C9H12BrN3 B13443150 1-(3-Bromopyridin-4-yl)piperazine

1-(3-Bromopyridin-4-yl)piperazine

Cat. No.: B13443150
M. Wt: 242.12 g/mol
InChI Key: JCPJXGYSIMZNRG-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 1-(3-Bromopyridin-4-yl)piperazine typically involves the reaction of piperazine with 3-bromo-4-chloropyridine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(3-Bromopyridin-4-yl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-4-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to the inhibition of neurotransmission and resulting in various pharmacological effects .

Comparison with Similar Compounds

1-(3-Bromopyridin-4-yl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)piperazine

InChI

InChI=1S/C9H12BrN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

JCPJXGYSIMZNRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)Br

Origin of Product

United States

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